Diethyl 5-hydroxypentylphosphonate

Descripción

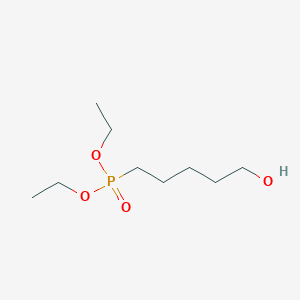

Diethyl 5-hydroxypentylphosphonate (C₉H₂₁O₄P) is an organophosphonate compound characterized by a pentyl chain substituted with a hydroxyl group at the 5-position and a diethyl phosphonate moiety. Organophosphonates are widely used in medicinal chemistry, agrochemicals, and material science due to their stability, reactivity, and ability to mimic biological phosphates .

Propiedades

Fórmula molecular |

C9H21O4P |

|---|---|

Peso molecular |

224.23 g/mol |

Nombre IUPAC |

5-diethoxyphosphorylpentan-1-ol |

InChI |

InChI=1S/C9H21O4P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h10H,3-9H2,1-2H3 |

Clave InChI |

HASTWZYKQYCDQO-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(CCCCCO)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features

- Diethyl 5-Hydroxypentylphosphonate: Features a linear C5 chain with a terminal hydroxyl group, enhancing hydrophilicity compared to non-polar substituents.

- Diethyl (5-Formylfuran-2-yl)phosphonate (C₉H₁₃O₅P): Contains a formyl-substituted furan ring, introducing aromaticity and electrophilic reactivity at the formyl group .

- Diethyl Ethylphosphonite (C₆H₁₅O₂P): A phosphonite (P(III)) with an ethyl group, differing in oxidation state and reactivity compared to phosphonates (P(V)) .

Physical and Chemical Properties

Key Properties (Table)

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| This compound* | C₉H₂₁O₄P | 232.24 | ~300 (estimated) | Polar solvents | -OH, phosphonate |

| Diethyl (5-Formylfuran-2-yl)phosphonate | C₉H₁₃O₅P | 232.17 | 340.6 | Organic solvents | Formyl, furan, phosphonate |

| Diethyl Ethylphosphonite | C₆H₁₅O₂P | 150.16 | Not reported | Lipophilic | Phosphonite, ethyl |

| Diethyl Phenylphosphonite | C₁₀H₁₅O₂P | 198.19 | Not reported | Organic solvents | Phenyl, phosphonite |

*Estimated based on structural analogs.

Reactivity and Stability

- Hydroxyl Group Influence : The -OH group in this compound increases hydrophilicity and enables hydrogen bonding, contrasting with the lipophilic ethyl or phenyl groups in other compounds .

- Phosphonate vs. Phosphonite : Phosphonates (P(V)) are more oxidatively stable but less nucleophilic than phosphonites (P(III)), impacting their use in catalysis or ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.